![molecular formula C11H10N4O5 B3728188 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]](/img/structure/B3728188.png)
2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]
説明
2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], also known as PBOX-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBOX-15 is a potent inhibitor of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
科学的研究の応用
2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been extensively studied for its potential applications in scientific research. One of the main areas of research is the inhibition of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme involved in DNA repair, while tankyrase is involved in telomere maintenance. Inhibition of these enzymes can lead to cell death, making 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] a potential candidate for cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] involves the inhibition of certain enzymes, such as PARP and tankyrase. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the accumulation of DNA damage and cell death. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB), which plays a key role in inflammation.
Biochemical and Physiological Effects:
2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have a number of biochemical and physiological effects. Inhibition of PARP and tankyrase leads to the accumulation of DNA damage and cell death, making 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] a potential candidate for cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which plays a key role in inflammation.
実験室実験の利点と制限
One of the main advantages of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is its potency as an enzyme inhibitor. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have a high degree of selectivity for PARP and tankyrase, making it a valuable tool for studying these enzymes. In addition, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is relatively easy to synthesize on a large scale, making it a cost-effective compound for scientific research. However, one of the main limitations of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is its potential toxicity. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when working with this compound.
将来の方向性
There are a number of future directions for research on 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]. One area of research is the potential use of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] in cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to be a potent inhibitor of PARP and tankyrase, making it a potential candidate for the treatment of certain types of cancer. Another area of research is the potential use of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] in the treatment of inflammatory diseases such as rheumatoid arthritis. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new therapies for these diseases. Finally, there is potential for the development of new compounds based on the structure of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]. By modifying the structure of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], it may be possible to develop compounds with even greater potency and selectivity for certain enzymes.
Conclusion:
In conclusion, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is a valuable tool for scientific research due to its potent inhibition of certain enzymes, such as PARP and tankyrase. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has a number of potential applications in cancer therapy and the treatment of inflammatory diseases. While there are limitations to working with 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], such as its potential toxicity, the benefits of this compound make it an important area of research for the future.
特性
IUPAC Name |
2-[(4-nitrophenyl)methoxyimino]-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-9-5-10(17)13-11(12-9)14-20-6-7-1-3-8(4-2-7)15(18)19/h1-4H,5-6H2,(H2,12,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUYRGXLVAYQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)methoxyimino]-1,3-diazinane-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3728105.png)

![4-isopropoxybenzaldehyde [5-(2,3-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728143.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3728145.png)
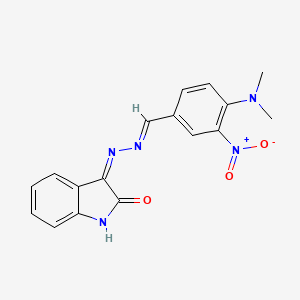
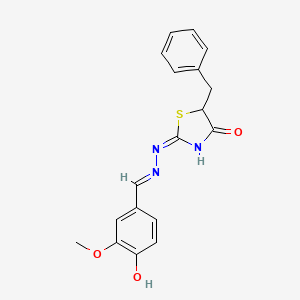
![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728159.png)
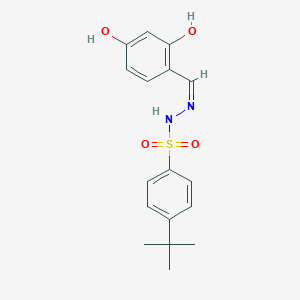
![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728168.png)
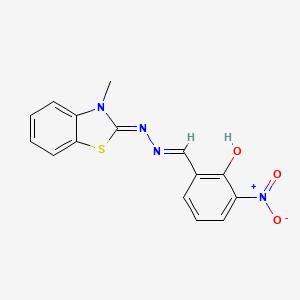
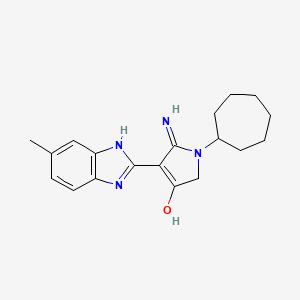
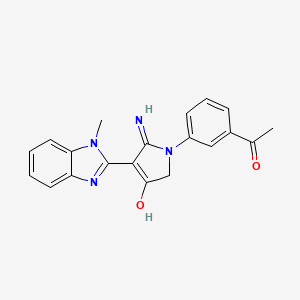
![2-chloro-4-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3728206.png)
![6-amino-2-{[2-(3-chlorophenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728211.png)